1-Cyanonaphthalene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

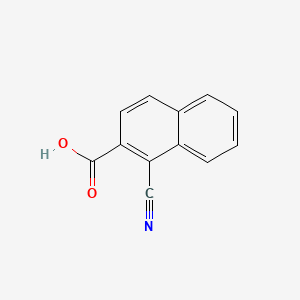

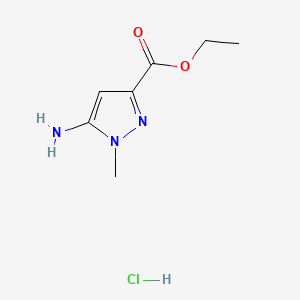

1-Cyanonaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H7NO2 and a molecular weight of 197.193 . It is a derivative of carboxylic acid.

Molecular Structure Analysis

The molecular structure of 1-Cyanonaphthalene-2-carboxylic acid consists of a naphthalene core with a cyano group at the 1-position and a carboxylic acid group at the 2-position .科学的研究の応用

Synthesis of 3,4-Disubstituted 2-Aminonaphthalenes and 1,3-Benzoxazine Derivatives : Intramolecular carbopalladation of the cyano group is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This process involves the intramolecular addition of a vinylpalladium species to the triple bond of the cyano group. The annulation of certain hindered propargylic alcohols leads to 1,3-benzoxazine derivatives instead of 2-aminonaphthalenes. The role of trialkylamine bases in forming these heterocyclic compounds has been established. This indicates the flexibility of 1-cyanonaphthalene derivatives in synthesizing various organic compounds (Tian, Pletnev, & Larock, 2003).

Photochemical Generation of Carbanions : A novel method for photochemically generating carbanions involves the photolysis of tetra-n-butylammonium or metal ion/crown ether salts of diphenylacetate, sensitized with 1-cyanonaphthalene. This method is not affected by the presence of oxygen and enables the observation of the carbanion immediately after the laser pulse. This showcases the role of 1-cyanonaphthalene in photoinduced electron-transfer reactions (Yokoi et al., 1998).

Vicarious Nucleophilic Substitution and Bis-Annulation : The carbanion of chloromethyl aryl sulfone reacts with 1-cyanonaphthalene to form bis-annulated products. This reaction is rationalized in terms of negative charge delocalization in the intermediate σ-adducts, demonstrating 1-cyanonaphthalene’s utility in complex organic reactions (Kakosza et al., 1987).

Enantioselective Sensing of Chiral Carboxylic Acids : A 1,8-diacridylnaphthalene-derived fluorosensor, used for enantioselective sensing of chiral carboxylic acids, shows 1-cyanonaphthalene derivatives' potential in the development of sensitive detection methods for chiral compounds (Mei & Wolf, 2004).

Photocycloaddition Reactions in Various Solvents : The stereospecific photocycloaddition of 1-cyanonaphthalene to indene in different solvents results in various products, showcasing the role of solvents in determining reaction pathways and products in photochemical reactions involving 1-cyanonaphthalene (Yasuda, Pac, & Sakurai, 1980).

Safety and Hazards

特性

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanonaphthalene-2-carboxylic acid | |

CAS RN |

126536-22-9 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)

![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)